

ethyl 3-iodo-1H-pyrazole-4-carboxylate

molecular structure

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Compound of Interest

Compound Name: **ethyl 3-iodo-1H-pyrazole-4-carboxylate**

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An In-depth Technical Guide to the Molecular Structure of **Ethyl 3-iodo-1H-pyrazole-4-carboxylate**

Abstract

Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique molecular architecture, characterized by a planar pyrazole core regioselectively substituted with an iodine atom at the C3 position and an ethyl ester at C4, imparts a distinct reactivity profile. The electron-deficient nature of the pyrazole ring, combined with the labile carbon-iodine bond, makes this molecule an exceptionally versatile substrate for a wide array of palladium- and copper-catalyzed cross-coupling reactions. This guide provides a comprehensive examination of the compound's molecular structure, elucidated through spectroscopic analysis and synthetic rationale. We will explore the strategic synthesis required to achieve the 3-iodo regiochemistry, detail its characteristic spectroscopic signatures, and discuss how its structural features govern its utility in the synthesis of complex, high-value molecules for drug discovery and beyond.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a preeminent scaffold in pharmaceutical development, forming the core of numerous approved drugs and clinical candidates.[\[1\]](#)[\[2\]](#) Its prevalence stems from its

ability to act as a stable, aromatic, and hydrogen-bond-donating/accepting unit, allowing for potent and selective interactions with biological targets such as protein kinases. The functionalization of the pyrazole ring is therefore a cornerstone of modern drug design, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.^[3]

Among functionalized pyrazoles, halo-pyrazoles are of paramount importance due to their role as synthetic intermediates.^[3] **Ethyl 3-iodo-1H-pyrazole-4-carboxylate** (CAS No. 827316-43-8) emerges as a particularly valuable reagent.^[4] The iodine substituent at the C3 position represents the most reactive of the common halogens (I > Br > Cl) in metal-catalyzed cross-coupling reactions, offering a reliable handle for the introduction of carbon, nitrogen, and oxygen-based substituents.^{[3][5]} This guide delves into the foundational molecular structure of this compound, providing the technical understanding necessary for its effective application in research and development.

Synthesis and Regiochemical Control

The synthesis of **ethyl 3-iodo-1H-pyrazole-4-carboxylate** is a non-trivial challenge that hinges on achieving absolute regiochemical control. Standard electrophilic iodination of the parent ethyl 1H-pyrazole-4-carboxylate scaffold preferentially occurs at the electron-rich C4 position, which is already occupied by the ester.^{[6][7]} Therefore, direct iodination is not a viable route. The synthesis must be designed to specifically install the iodine at the C3 position.

A prevalent and effective strategy involves a multi-step sequence starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, as detailed below. This approach leverages classical diazotization chemistry, a reliable method for converting an amino group into a versatile diazonium salt, which can then be substituted.

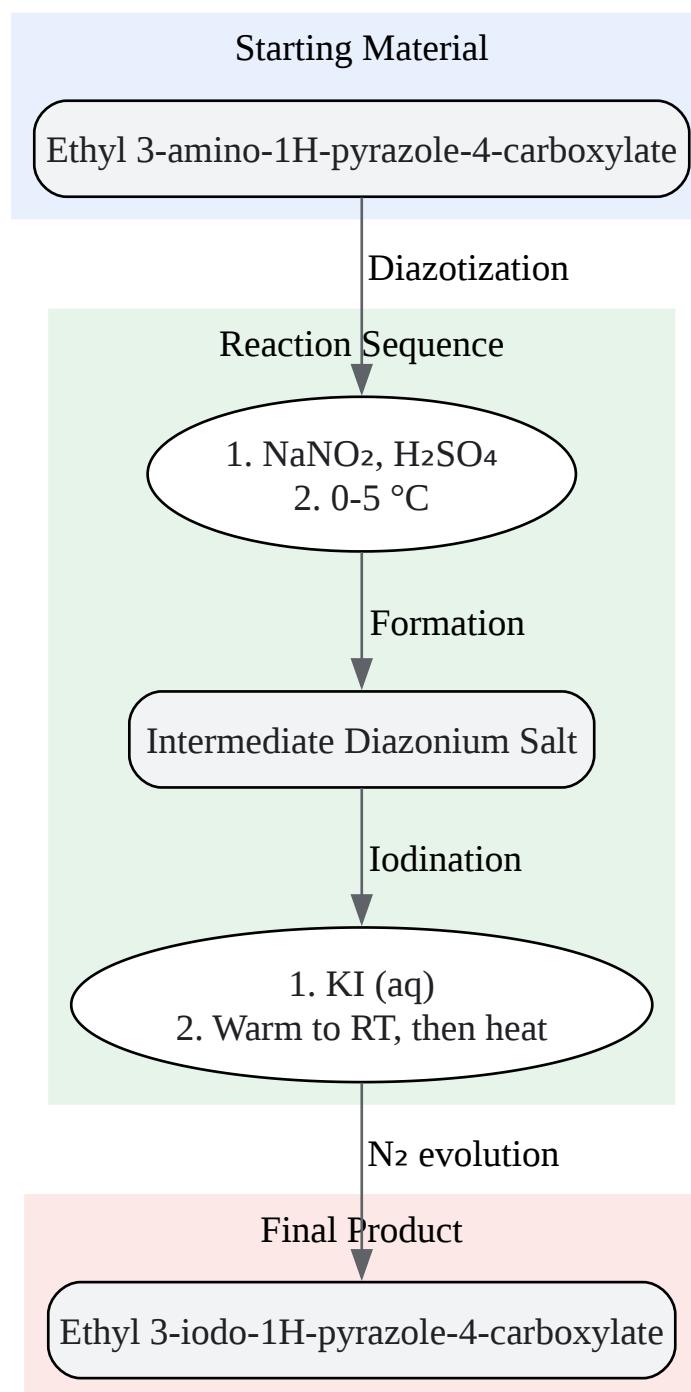
Experimental Protocol: Synthesis via Diazotization

- **Diazotization:** Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv.) is dissolved in a solution of dilute sulfuric acid or hydrochloric acid and cooled to 0-5 °C in an ice-water bath.^[8]
- **Diazo Formation:** A solution of sodium nitrite (NaNO₂) (1.1 equiv.) in cold water is added dropwise to the pyrazole solution, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes, resulting in the formation of the intermediate diazonium salt. The

causality for this step lies in the generation of a highly reactive electrophile at the N2 position of the pyrazole, which is unstable and used immediately.

- Iodination (Sandmeyer-type Reaction): A solution of potassium iodide (KI) (1.5 equiv.) in water is added to the cold diazonium salt solution. The mixture is allowed to warm slowly to room temperature and then heated gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. The iodine anion acts as a nucleophile, displacing the N₂ gas to form the stable C-I bond.
- Work-up and Purification: Upon cooling, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with sodium thiosulfate solution (to quench any remaining iodine), water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure **ethyl 3-iodo-1H-pyrazole-4-carboxylate**.

This synthetic workflow is a prime example of a self-validating protocol; the successful evolution of nitrogen gas in step 3 is a direct indicator of the desired substitution reaction taking place.



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Caption: Synthetic workflow for **ethyl 3-iodo-1H-pyrazole-4-carboxylate**.

Molecular Structure Elucidation

The definitive structure of **ethyl 3-iodo-1H-pyrazole-4-carboxylate** is confirmed through a combination of spectroscopic techniques. While a single-crystal X-ray structure is the ultimate proof, extensive data from analogous pyrazole structures confirm the key geometric features.^[9] ^[10] The pyrazole ring is an aromatic, planar five-membered heterocycle.

Spectroscopic Analysis

The following data are based on reported values for closely related N-protected derivatives and established principles of NMR spectroscopy.^[11] The N-H proton can broaden adjacent signals and its own signal, and its chemical shift is highly dependent on solvent and concentration.

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - The most characteristic signal is a singlet for the C5-H proton, typically found in the downfield region (δ 8.0-8.5 ppm). Its singlet nature confirms the 3,4-disubstitution pattern.
 - The ethyl ester group gives rise to a quartet (CH_2) around δ 4.2-4.4 ppm and a triplet (CH_3) around δ 1.2-1.4 ppm, with a typical coupling constant (J) of ~7.1 Hz.
 - The N1-H proton appears as a broad singlet at a variable chemical shift, often far downfield (δ > 10 ppm), and can be confirmed by D_2O exchange.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance):
 - C=O (Ester Carbonyl): The ester carbonyl carbon is observed in the typical range of δ 160-165 ppm.
 - C5: This carbon, attached to a proton, appears around δ 138-142 ppm.
 - C4: The carbon bearing the ester group is typically found around δ 108-112 ppm.
 - C3: The carbon atom bonded to the iodine exhibits a significantly shielded (upfield) chemical shift due to the heavy atom effect. It is expected to appear in the range of δ 85-95 ppm. This upfield shift is a key diagnostic feature for iodinated carbons.
 - Ethyl Group: The $-\text{CH}_2-$ carbon appears around δ 60-62 ppm, and the $-\text{CH}_3$ carbon is found upfield around δ 14-15 ppm.

Data Summary: Expected NMR Chemical Shifts

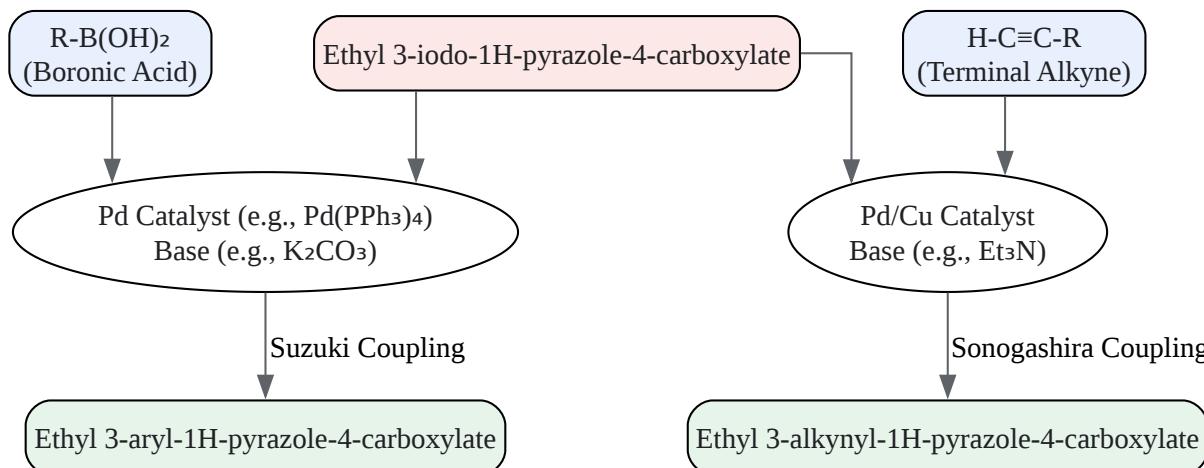
Assignment	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
CH ₃ (Ethyl)	~1.3 (triplet)	~14.5
CH ₂ (Ethyl)	~4.3 (quartet)	~61.0
C3-I	-	~90.0
C4-COOEt	-	~110.0
C5-H	~8.2 (singlet)	~140.0
NH	>10 (broad s)	-
C=O (Ester)	-	~162.0

- Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry would show a clear molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) at m/z 266, corresponding to the molecular weight of $\text{C}_6\text{H}_7\text{IN}_2\text{O}_2$.^[4] The isotopic pattern would not be particularly distinctive as iodine is monoisotopic (^{127}I).
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching vibration for the ester at $\sim 1700\text{-}1720\text{ cm}^{-1}$ and a broad N-H stretching band around $3200\text{-}3400\text{ cm}^{-1}$.

Reactivity and Synthetic Utility

The molecular structure of **ethyl 3-iodo-1H-pyrazole-4-carboxylate** directly dictates its chemical reactivity. The C-I bond is the most reactive site for metal-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds.^{[5][12][13]}

The general reactivity order for halopyrazoles in palladium-catalyzed reactions is C-I > C-Br > C-Cl, which is a direct consequence of bond dissociation energies.^[3] This makes the 3-iodo derivative the substrate of choice for reactions requiring milder conditions or for coupling with less reactive partners. For many of these reactions, prior protection of the pyrazole N-H (e.g., as a Boc or ethoxyethyl ether) is advantageous to prevent catalyst inhibition or undesired side reactions.

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Caption: Reactivity of the C-I bond in cross-coupling reactions.

This high reactivity allows for the late-stage functionalization of the pyrazole core, enabling the rapid synthesis of diverse compound libraries for screening in drug discovery programs. The ester at the C4 position can also be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for molecular diversification.

Conclusion

The molecular structure of **ethyl 3-iodo-1H-pyrazole-4-carboxylate** is a testament to the power of strategic synthesis in creating high-value chemical tools. Its key features—a planar aromatic pyrazole core, a highly reactive C-I bond at the 3-position, and a modifiable ester at the 4-position—make it an indispensable building block for researchers. A thorough understanding of its synthesis, which circumvents the challenges of regioselectivity, and its spectroscopic characteristics is essential for its effective use. This compound will undoubtedly continue to play a crucial role in advancing the fields of medicinal chemistry, agrochemicals, and materials science.

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